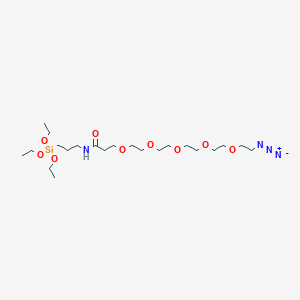

Azido-PEG5-triethoxysilane

Description

Properties

Molecular Formula |

C22H46N4O9Si |

|---|---|

Molecular Weight |

538.7 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-(3-triethoxysilylpropyl)propanamide |

InChI |

InChI=1S/C22H46N4O9Si/c1-4-33-36(34-5-2,35-6-3)21-7-9-24-22(27)8-11-28-13-15-30-17-19-32-20-18-31-16-14-29-12-10-25-26-23/h4-21H2,1-3H3,(H,24,27) |

InChI Key |

YLKDLLDVUGVDPN-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Azido-PEG5-triethoxysilane |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG5-triethoxysilane: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG5-triethoxysilane is a versatile heterobifunctional crosslinker that is increasingly utilized in the fields of bioconjugation, drug delivery, and materials science. Its unique molecular architecture, featuring a terminal azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a triethoxysilane (B36694) moiety, enables the covalent linkage of a wide array of molecules to silica-based and other hydroxylated surfaces. This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its application, and a summary of relevant quantitative data to support researchers in their experimental design.

The azide functionality serves as a reactive handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2][3] This allows for the precise and stable conjugation of biomolecules, small molecules, or imaging agents. The hydrophilic PEG5 spacer enhances water solubility and biocompatibility, which can reduce non-specific protein adsorption and improve the pharmacokinetic profile of modified nanoparticles or surfaces.[3] The triethoxysilane group facilitates the covalent attachment to surfaces rich in hydroxyl groups, such as glass, silica (B1680970), and metal oxides, through the formation of stable siloxane bonds.[3]

Core Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C22H46N4O9Si | [3][4] |

| Molecular Weight | 538.71 g/mol | [2][5] |

| Appearance | Colorless to light yellow liquid | [2] |

| Purity | ≥95% - 98% | [3][6] |

| Solubility | Soluble in DMSO, DCM, DMF | [3] |

| Storage | Pure form: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

Table 1: Chemical and Physical Properties of this compound.

Key Applications

The dual functionality of this compound makes it a valuable tool for a range of applications in research and drug development.

Surface Modification of Nanoparticles and Substrates

The triethoxysilane group allows for the robust functionalization of various surfaces, including:

-

Silica Nanoparticles: Creating a biocompatible and functionalizable surface for drug delivery systems.[6]

-

Glass Slides and Silicon Wafers: Preparing surfaces for microarrays, biosensors, and cell culture studies.

-

Metal Oxide Surfaces: Modifying the surface properties of materials used in implants and diagnostics.

The PEG spacer in this context serves to create a hydrophilic layer, which can prevent non-specific binding of proteins and cells, a crucial aspect for in-vivo applications.[3]

Bioconjugation via Click Chemistry

The terminal azide group is a key feature for covalent ligation of molecules containing an alkyne group through click chemistry. This highly efficient and specific reaction is widely used for:

-

Attaching Targeting Ligands: Conjugating peptides, antibodies, or small molecules to target specific cells or tissues.

-

Immobilizing Biomolecules: Attaching enzymes, DNA, or other proteins to surfaces for diagnostic or screening purposes.

-

PROTAC Synthesis: this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2]

Experimental Protocols

The following sections provide detailed methodologies for the key applications of this compound.

Protocol for Surface Modification of Silica Nanoparticles

This protocol describes the process of functionalizing silica nanoparticles with this compound to create a reactive surface for subsequent bioconjugation.

Materials:

-

Silica nanoparticles

-

Ethanol (B145695) (anhydrous)

-

Ammonium (B1175870) hydroxide (B78521) solution (e.g., 28-30%)

-

This compound

-

Toluene (B28343) (anhydrous)

-

Centrifuge

-

Ultrasonicator

Methodology:

-

Nanoparticle Synthesis (Stöber Method - Example):

-

In a flask, mix ethanol and deionized water.

-

Add ammonium hydroxide solution and stir.

-

Add tetraethyl orthosilicate (B98303) (TEOS) dropwise while stirring.

-

Allow the reaction to proceed for at least 12 hours to form silica nanoparticles.

-

Wash the nanoparticles with ethanol by repeated centrifugation and resuspension.[7][8]

-

-

Silanization with this compound:

-

Disperse the washed silica nanoparticles in anhydrous toluene.

-

In a separate container, prepare a solution of this compound in anhydrous toluene (e.g., 1-2% v/v).

-

Add the silane (B1218182) solution to the nanoparticle suspension.

-

Allow the reaction to proceed for several hours (e.g., 2-24 hours) at room temperature with gentle stirring.

-

Wash the functionalized nanoparticles by centrifugation and resuspension in fresh toluene, followed by ethanol, to remove unreacted silane.[9]

-

Dry the azido-functionalized nanoparticles under vacuum.

-

Surface Characterization:

-

Contact Angle Goniometry: A successful modification will result in a change in the surface hydrophilicity. The contact angle of a water droplet on a dried film of the modified nanoparticles can be measured.

-

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the presence of nitrogen (from the azide group) and silicon on the nanoparticle surface.[10][11][12]

-

Dynamic Light Scattering (DLS) and Zeta Potential: These techniques can be used to assess changes in particle size and surface charge upon functionalization.[9]

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-containing molecule to the azido-functionalized surface.

Materials:

-

Azido-functionalized nanoparticles or surface

-

Alkyne-containing molecule (e.g., peptide, drug)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Deionized water

Methodology:

-

Preparation of Reagents:

-

Prepare stock solutions of CuSO4, sodium ascorbate, and the ligand (THPTA or TBTA) in deionized water.

-

Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO, water).

-

-

Click Reaction:

-

Disperse the azido-functionalized nanoparticles in the chosen reaction buffer.

-

Add the alkyne-containing molecule to the nanoparticle suspension.

-

Add the CuSO4 solution and the ligand solution to the mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.

-

-

Purification:

-

Wash the conjugated nanoparticles by repeated centrifugation and resuspension in PBS and then deionized water to remove the catalyst, excess reagents, and byproducts.

-

Quantitative Analysis:

-

Reaction Yield: The efficiency of the conjugation can be quantified using various techniques such as UV-Vis spectroscopy (if the conjugated molecule has a chromophore), fluorescence spectroscopy (for fluorescently labeled molecules), or by quantifying the amount of unreacted alkyne-molecule in the supernatant.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | BroadPharm [broadpharm.com]

- 4. broadpharm.com [broadpharm.com]

- 5. 3025193-22-7|this compound|BLD Pharm [bldpharm.com]

- 6. Azido-PEG-triethoxysilane | AxisPharm [axispharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. honors.libraries.psu.edu [honors.libraries.psu.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Azido-PEG5-triethoxysilane chemical structure and synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG5-triethoxysilane is a heterobifunctional molecule widely utilized in bioconjugation, drug delivery, and materials science. It incorporates three key functional components:

-

An azide (B81097) group (N₃) , which serves as a versatile chemical handle for "click chemistry" reactions. It can undergo highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN moieties.[1][2]

-

A pentaethylene glycol (PEG5) spacer , a hydrophilic chain that enhances water solubility, reduces non-specific protein binding, and provides a flexible linker of a defined length between conjugated molecules.[3]

-

A triethoxysilane (B36694) group , which can be covalently grafted onto surfaces rich in hydroxyl groups, such as silica (B1680970), glass, and metal oxides, through a silanization reaction.[4]

This unique combination of functionalities makes this compound an invaluable tool for applications ranging from the synthesis of Proteolysis Targeting Chimeras (PROTACs) to the surface modification of nanoparticles for targeted drug delivery.[5][6]

Chemical Structure and Properties

The chemical structure of this compound is defined by an azide-terminated PEG chain linked via an amide bond to a propyltriethoxysilane moiety.

Chemical Name: 1-Azido-N-(3-(triethoxysilyl)propyl)-3,6,9,12,15-pentaoxaoctadecan-18-amide

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various commercial and technical sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₄₆N₄O₉Si | [7][8] |

| Molecular Weight | 538.71 g/mol | [7][8][9] |

| Appearance | Colorless to light yellow liquid | [7] |

| Purity (Typical) | ≥95% - 98% | [8][10][11] |

| Solubility | Soluble in DMSO, DMF, DCM | [9][11] |

| SMILES String | O=C(NCCC--INVALID-LINK--(OCC)OCC)CCOCCOCCOCCOCCOCCN=[N+]=[N-] | [8][12] |

| Storage Conditions | -20°C, desiccated | [4][7][9] |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis is a two-step process involving the activation of the carboxylic acid on the PEG linker, followed by coupling with the amine of APTES.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Amide Coupling

This protocol details the coupling of Azido-PEG5-acid with (3-aminopropyl)triethoxysilane (APTES) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.[7][9]

Materials and Reagents:

-

Azido-PEG5-acid (1.0 eq)

-

(3-aminopropyl)triethoxysilane (APTES) (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.5 eq)

-

N-hydroxysuccinimide (NHS) (1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve Azido-PEG5-acid (1.0 eq) in anhydrous DMF under an inert atmosphere (Argon or Nitrogen).

-

To this solution, add NHS (1.5 eq) and EDC-HCl (1.5 eq).

-

Stir the reaction mixture at room temperature for 1-2 hours to form the amine-reactive NHS ester intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

-

Amide Coupling:

-

In a separate flask, dissolve (3-aminopropyl)triethoxysilane (APTES) (1.1 eq) in anhydrous DMF.

-

Slowly add the APTES solution to the activated Azido-PEG5-NHS ester solution from Step 1.

-

Stir the reaction mixture at room temperature overnight (12-18 hours).

-

-

Work-up and Purification:

-

Upon completion of the reaction (monitored by TLC or LC-MS), dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by flash column chromatography on silica gel to yield the pure this compound.

-

Note: Triethoxysilane groups are sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents should be used to prevent hydrolysis of the silane (B1218182) moiety.

Applications and Experimental Workflows

A. PROTAC Synthesis

This compound is an effective linker for the synthesis of PROTACs.[12][13] Its azide functionality allows for the covalent attachment to an alkyne-modified warhead (targeting the protein of interest) or an E3 ligase ligand via a click chemistry reaction. The defined length of the PEG5 spacer is crucial for optimizing the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[3]

Caption: Workflow for PROTAC synthesis using the linker.

B. Surface Modification of Nanoparticles

The triethoxysilane group enables the covalent attachment of the molecule to silica-based nanoparticles or other metal oxide surfaces.[6][14] This surface modification creates a hydrophilic PEG layer that can prevent nanoparticle aggregation and reduce non-specific protein adsorption (biofouling). The terminal azide group then becomes available on the nanoparticle surface for the subsequent attachment of targeting ligands, drugs, or imaging agents via click chemistry.[4]

Caption: Surface modification workflow for nanoparticles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 10. benchchem.com [benchchem.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Azido-PEG5-triethoxysilane

For researchers, scientists, and drug development professionals, Azido-PEG5-triethoxysilane is a versatile heterobifunctional molecule that plays a crucial role in bioconjugation and surface modification. Its unique structure, featuring a terminal azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a triethoxysilane (B36694) moiety, enables the covalent linkage of biomolecules to silica-based surfaces and nanoparticles. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its application, and a visual representation of the experimental workflow.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning and calculations.

| Property | Value | Citation(s) |

| Molecular Weight | 538.71 g/mol | [1][2][3][4][5] |

| Chemical Formula | C₂₂H₄₆N₄O₉Si | [2][4][6][7] |

| Appearance | Colorless to light yellow liquid | [4] |

| Solubility | Soluble in DMSO, DCM, DMF | [2] |

| Storage Conditions | -20°C for long-term storage | [2][4] |

Experimental Protocols

The utility of this compound lies in its ability to first functionalize a surface through its triethoxysilane group and then conjugate to a molecule of interest via its azide group using "click chemistry." Below are detailed protocols for these key experimental steps.

Protocol 1: Silanization of Silica-Based Surfaces

This protocol outlines the procedure for modifying a silica-based surface (e.g., glass slide, silicon wafer, or silica (B1680970) nanoparticles) with this compound to introduce azide functionalities.

Materials:

-

Silica-based substrate

-

This compound

-

Anhydrous toluene (B28343)

-

Deionized (DI) water

-

Nitrogen or Argon gas

-

Oven

-

Sonicator

Procedure:

-

Surface Cleaning: Thoroughly clean the silica substrate to ensure a reactive surface. This can be achieved by sonicating the substrate in ethanol for 15-20 minutes, followed by extensive rinsing with DI water. For a more rigorous cleaning, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used with extreme caution in a fume hood.

-

Surface Hydroxylation: The cleaning process should result in a hydroxylated surface, which is essential for the silanization reaction. Dry the cleaned substrate under a stream of nitrogen or argon gas and then bake in an oven at 110-120°C for 1-2 hours to remove any residual water.

-

Silanization Reaction:

-

Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene in a sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Immerse the cleaned and dried substrates in the silane (B1218182) solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Washing:

-

Remove the substrates from the silanization solution.

-

Rinse the substrates sequentially with toluene and then ethanol to remove any unreacted silane.

-

Perform a final rinse with DI water.

-

-

Curing and Storage:

-

Dry the functionalized substrates under a stream of nitrogen or argon gas.

-

Cure the silane layer by baking the substrates in an oven at 100-110°C for 30-60 minutes.

-

Store the azide-functionalized substrates in a desiccator until further use.[8]

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate an alkyne-containing molecule (e.g., a protein, peptide, or small molecule drug) to the azide-functionalized surface.

Materials:

-

Azide-functionalized substrate (from Protocol 1)

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper ligand

-

Phosphate-buffered saline (PBS) or a suitable reaction buffer

-

Deionized (DI) water

Procedure:

-

Preparation of "Click" Reaction Cocktail:

-

Prepare stock solutions of the alkyne-containing molecule, CuSO₄, sodium ascorbate, and the copper ligand (TBTA or THPTA) in a suitable solvent (e.g., DI water or DMSO).

-

In a reaction vessel, combine the alkyne-containing molecule, the copper ligand, and CuSO₄ in the desired molar ratios in the reaction buffer. A typical final concentration might be 100 µM of the alkyne molecule, 50 µM of CuSO₄, and 250 µM of the ligand.

-

-

Initiation of the Reaction:

-

Freshly prepare a stock solution of sodium ascorbate.

-

Add the sodium ascorbate solution to the reaction cocktail to a final concentration of 1-5 mM. This will reduce Cu(II) to the catalytically active Cu(I) state. The solution may change color, indicating the reduction.

-

-

Conjugation Reaction:

-

Immerse the azide-functionalized substrate in the freshly prepared "click" reaction cocktail.

-

Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation. The reaction time may need to be optimized depending on the specific reactants.

-

-

Washing:

-

Remove the substrate from the reaction solution.

-

Rinse the substrate thoroughly with the reaction buffer to remove any non-covalently bound molecules.

-

Perform a final rinse with DI water.

-

-

Drying and Storage:

-

Dry the now-conjugated surface under a stream of nitrogen or argon gas.

-

The surface is now ready for use in downstream applications.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the surface functionalization and bioconjugation process using this compound.

Caption: Workflow for surface modification and bioconjugation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | BroadPharm [broadpharm.com]

- 3. Azido-PEG-triethoxysilane | AxisPharm [axispharm.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to Azido-PEG5-triethoxysilane: Commercial Sourcing, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG5-triethoxysilane, a versatile heterobifunctional linker crucial for advancements in drug delivery, diagnostics, and biomaterial engineering. This document details commercial suppliers and current pricing, alongside in-depth experimental protocols for its application in surface modification and bioconjugation.

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal azide (B81097) group and a triethoxysilane (B36694) moiety. This unique structure allows for a dual functionality: the triethoxysilane group enables robust covalent attachment to silica-based surfaces, such as glass slides, silicon wafers, and nanoparticles, while the azide group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] The PEG5 linker itself is a hydrophilic spacer that enhances the water solubility and biocompatibility of the modified materials, which can help to reduce non-specific protein adsorption.[3] These properties make this compound a valuable tool in the development of targeted drug delivery systems, biosensors, and advanced biomaterials.[3]

Commercial Suppliers and Pricing

A variety of chemical suppliers offer this compound for research and development purposes. The pricing is dependent on the quantity and purity of the product. Below is a summary of commercially available options.

| Supplier | Product Name | Catalog Number | Purity | Quantity | Price (USD) |

| BroadPharm | This compound | BP-24074 | 98% | 100 mg | $280.00 |

| 250 mg | $450.00 | ||||

| 500 mg | $680.00 | ||||

| 1 g | $980.00 | ||||

| MedchemExpress | This compound | HY-136553 | >98% | 25 mg | $145.00 |

| AxisPharm | This compound | AP11590 | ≥95% | Pricing available upon request | - |

Key Applications and Experimental Protocols

This compound is predominantly utilized in two key areas: the functionalization of surfaces and the synthesis of complex biomolecules and drug delivery systems, including Proteolysis Targeting Chimeras (PROTACs).

Surface Functionalization of Silica (B1680970) Nanoparticles

This protocol details the process of modifying the surface of silica nanoparticles with this compound to create a reactive platform for subsequent bioconjugation via click chemistry.

Materials:

-

Silica nanoparticles

-

Ethanol (B145695) (anhydrous)

-

Ammonium (B1175870) hydroxide (B78521) solution (14.6 M)

-

Tetraethyl orthosilicate (B98303) (TEOS)

-

This compound

-

Deionized water

Methodology:

-

Synthesis of Silica Nanoparticles:

-

To a solution of TEOS (2.5 mL) in 115 mL of anhydrous ethanol, add 3.75 mL of aqueous ammonium hydroxide solution (14.6 M) and 3.75 mL of deionized water while stirring.[4]

-

After 12 hours of stirring, isolate the silica nanoparticles by centrifugation at 15,000 rpm and discard the supernatant.[4]

-

Wash the nanoparticles by resuspending them in ethanol and repeating the centrifugation/redispersion process three times.[4]

-

Finally, redisperse the purified silica nanoparticles in ethanol.[4]

-

-

Surface Modification with this compound:

-

Disperse the synthesized silica nanoparticles in ethanol at a concentration of 5 mg/mL.[4]

-

Add this compound to the nanoparticle solution. The weight ratio of silica nanoparticles to the silane (B1218182) can be varied, for example, from 1:0.01 to 1:0.1, to optimize surface coverage.[4]

-

Allow the reaction to stir at room temperature for 12 hours.[4]

-

Isolate and purify the functionalized nanoparticles by centrifugation at 15,000 rpm for 10 minutes, repeated three times, to remove excess silane.[4]

-

Resuspend the final Azido-PEG5-functionalized silica nanoparticles in ethanol.[4]

-

Characterization:

The successful functionalization of the nanoparticles can be confirmed through various analytical techniques:

-

Fourier-Transform Infrared Spectroscopy (FTIR): The appearance of a characteristic peak around 2100 cm⁻¹ indicates the presence of the azide group.[5]

-

X-ray Photoelectron Spectroscopy (XPS): Analysis of the surface elemental composition should reveal the presence of nitrogen from the azide group and silicon from the silane.[6][7]

-

Thermogravimetric Analysis (TGA): This can be used to quantify the amount of the linker grafted onto the nanoparticle surface.[6]

Caption: Workflow for the synthesis and functionalization of silica nanoparticles.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the "click" reaction between an azide-functionalized surface (or molecule) and an alkyne-containing molecule.

Materials:

-

Azide-functionalized substrate (e.g., Azido-PEG5-functionalized nanoparticles)

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Reaction buffer (e.g., water, DMSO/t-butanol mixture)

Methodology:

-

Preparation of Stock Solutions:

-

Click Reaction:

-

Disperse the azide-functionalized substrate in the reaction buffer.

-

Add the alkyne-containing molecule to the reaction mixture.

-

In a separate tube, premix the CuSO₄ and ligand solutions.[8] Add this complex to the reaction mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.[9]

-

Allow the reaction to proceed at room temperature for 30-60 minutes, or as optimized for your specific reactants.[9]

-

-

Purification:

-

Purify the resulting conjugate to remove the copper catalyst, excess reagents, and byproducts. For nanoparticles, this can be achieved by repeated centrifugation and resuspension.[4] For soluble molecules, techniques like dialysis or size exclusion chromatography may be appropriate.

-

Caption: General workflow for a CuAAC "click" reaction.

Application in PROTAC Synthesis

This compound can be adapted for the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of a target protein. In this context, the azide-PEG portion of the molecule serves as a linker to connect a ligand for the target protein with a ligand for an E3 ubiquitin ligase.

General Procedure for PROTAC Synthesis via Click Chemistry:

-

Synthesize or obtain an alkyne-modified ligand for the protein of interest and an azide-containing ligand for the E3 ligase (or vice versa, where the azide is on the target protein ligand and the alkyne is on the E3 ligase ligand). An azide-PEG linker can be incorporated into one of the ligands.

-

Dissolve the alkyne- and azide-containing ligands in a suitable solvent such as DMF.[10]

-

Add an aqueous solution of CuSO₄·5H₂O and sodium ascorbate to catalyze the click reaction.[10]

-

Stir the reaction mixture at room temperature for approximately 16 hours.[10]

-

Purify the resulting PROTAC using preparative HPLC.[10]

Caption: Logical workflow for PROTAC synthesis using a click chemistry approach.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in the life sciences. Its dual functionality enables the straightforward and robust modification of silica-based surfaces and the construction of complex bioconjugates and targeted therapeutics. The protocols and data presented in this guide offer a solid foundation for the successful application of this reagent in a variety of research and development settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. interchim.fr [interchim.fr]

- 3. Azido-PEG-triethoxysilane | AxisPharm [axispharm.com]

- 4. broadpharm.com [broadpharm.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. jenabioscience.com [jenabioscience.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Structure-Based Design of PROTACS for the Degradation of Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Triethoxysilane Surface Binding

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical mechanisms governing the attachment of triethoxysilane (B36694) molecules to surfaces. It details the critical reaction steps, influencing factors, and the analytical techniques used to characterize the resulting modified surfaces, with a focus on applications relevant to the scientific and drug development communities.

The Core Mechanism: A Two-Step Process

The efficacy of triethoxysilanes as surface modification agents stems from their dual-reactive nature, featuring a silicon headgroup with three hydrolyzable ethoxy groups and a customizable organofunctional 'R' group (e.g., amine, thiol, alkyl chain) that imparts specific properties to the surface.[1] The surface binding process is predominantly a two-step mechanism involving hydrolysis and condensation.[1][2]

Step 1: Hydrolysis

In the presence of water, the three ethoxy groups (-OCH2CH3) on the silicon atom undergo hydrolysis to form reactive silanol (B1196071) groups (-Si-OH).[1] This reaction is a stepwise process and can be catalyzed by either an acid or a base.[1][2]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the oxygen of the ethoxy group is protonated, making the silicon atom more susceptible to nucleophilic attack by water, which generally accelerates the hydrolysis rate.[2]

-

Base-Catalyzed Hydrolysis: In basic conditions (pH > 7), a hydroxide (B78521) ion directly attacks the silicon atom.[2]

The degree of hydrolysis, which influences the subsequent condensation and final film structure, can be controlled by factors such as pH, water concentration, and reaction time.[1]

Step 2: Condensation

Following hydrolysis, the highly reactive silanol groups can participate in two competing condensation reactions:[1][2]

-

Surface Condensation (Grafting): The silanol groups of the hydrolyzed triethoxysilane molecule react with hydroxyl groups (-OH) present on the surface of inorganic substrates like silica (B1680970), glass, or metal oxides.[1][2] This reaction forms stable, covalent siloxane bonds (Si-O-Surface), firmly anchoring the silane (B1218182) to the substrate.[1][2]

-

Self-Condensation (Cross-linking): Adjacent hydrolyzed silane molecules can also react with each other. This process forms a cross-linked polysiloxane network on the surface.[1][2] The extent of this self-condensation affects the thickness, density, and morphology of the final silane layer, which can range from a robust monolayer to a thicker multilayer coating.[1][2]

The overall process results in the formation of a durable and functional silane layer, precisely engineering the surface properties.[2]

Factors Influencing the Silanization Process

Precise control over the final surface properties requires a thorough understanding of the factors that influence the kinetics of both the hydrolysis and condensation reactions.[2][3]

-

pH: The pH of the reaction medium strongly influences the rates of both reactions. Acidic conditions generally accelerate hydrolysis, while basic conditions promote condensation.[2] The rates of both reactions are at a minimum near the isoelectric point of silica (pH 2-3).[2]

-

Water Concentration: A sufficient amount of water is necessary for complete hydrolysis.[2] However, excess water can lead to increased self-condensation in the bulk solution, forming aggregates, while insufficient water results in an incomplete and less stable silane layer.[2]

-

Solvent: The choice of solvent affects the solubility of the silane and the availability of water.[2] Anhydrous organic solvents like toluene (B28343) are often used to control the water content and minimize bulk polymerization.[2]

-

Temperature: Increasing the temperature generally increases the rates of both hydrolysis and condensation.[2] Higher temperatures can promote the formation of more stable siloxane bonds with the surface.[4]

-

Silane Concentration: The concentration of the triethoxysilane in the solution impacts the density and structure of the resulting layer.

Quantitative Data on Surface Modification

The success of surface modification is often quantified by measuring changes in surface properties such as wettability (water contact angle) and the amount of material deposited (grafting density).

Table 1: Influence of Triethoxysilane Modification on Water Contact Angle

| Substrate | Silane Type | Pre-treatment | Post-treatment Water Contact Angle (°) | Reference |

| Glass Slide | Octadecyldimethylsilane | Piranha solution | 100.1° (from 30.1°) | [5] |

| Silica | (3-aminopropyl)triethoxysilane (APTES) | - | ~62° | [6] |

| Silica | Octyltriethoxysilane (OTES) | - | ≥ 100° | [6] |

| ABS Plastic | (3-mercaptopropyl)triethoxysilane | KMnO4 etching | 12.5° (from 80.5°) | [7] |

Table 2: Grafting Density of Triethoxysilanes under Various Conditions

| Silane | Substrate | Solvent | Temperature (°C) | Max. Grafting Density (mg/g) | Reference |

| (3-aminopropyl)triethoxysilane (APTES) | Superparamagnetic Iron Oxide Nanoparticles | Toluene/Methanol | 70 | 301 | [8] |

| Vinyl triethoxysilane (KH-151) | Macroporous Silica Gel | - | 80 | 91.03% (grafting rate) | [9] |

| Aminopropyltrimethoxysilane (APTMS) | Silica Nanoparticles | - | - | 2.7 amine sites/nm ² | [10] |

Experimental Protocols

Detailed and controlled experimental procedures are critical for achieving reproducible and high-quality silanized surfaces.

Protocol 1: General Liquid-Phase Silanization of a Silica Substrate

This protocol describes a typical procedure for modifying a glass or silicon wafer surface.

-

Substrate Cleaning and Activation:

-

Thoroughly clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each).

-

Dry the substrate under a stream of nitrogen.

-

Activate the surface to generate hydroxyl groups. A common method is immersion in a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-60 minutes at 80°C. (Caution: Piranha solution is extremely corrosive and reactive).

-

Rinse the activated substrate extensively with deionized water and dry with nitrogen.[5]

-

-

Silanization:

-

Prepare a 1-2% (v/v) solution of the desired triethoxysilane in an anhydrous solvent (e.g., toluene) to minimize uncontrolled polymerization in the solution.[11]

-

Immerse the clean, dry substrate in the silane solution for a specified time, typically ranging from 30 minutes to 12 hours, under an inert atmosphere (e.g., nitrogen or argon).[11][12] The reaction time can be optimized depending on the desired surface coverage.[1]

-

-

Post-Silanization Rinsing and Curing:

-

Remove the substrate from the silane solution.

-

Rinse thoroughly with the solvent (e.g., toluene or acetone) to remove any physisorbed, unbound silane molecules.[1]

-

Perform a final rinse with deionized water.[1]

-

Cure the silanized substrate in an oven at 110-120°C for 15-30 minutes to promote further covalent bond formation and remove residual water.[1]

-

Protocol 2: Surface Characterization by X-ray Photoelectron Spectroscopy (XPS)

XPS is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the modified surface, confirming successful silanization.[2]

-

Sample Preparation: Mount the silanized and a non-silanized (control) substrate onto the XPS sample holder.

-

Instrument Setup:

-

Load the samples into the ultra-high vacuum (UHV) analysis chamber of the XPS spectrometer.

-

Use a monochromatic Al Kα X-ray source (1486.6 eV).[2]

-

-

Data Acquisition:

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Acquire high-resolution spectra for key elements (e.g., Si 2p, C 1s, O 1s, and the unique element from the silane's R-group, like N 1s for APTES).

-

-

Data Analysis:

-

Analyze the high-resolution Si 2p peak to identify the formation of Si-O-Si bonds.

-

Confirm the presence of the organofunctional group by identifying its characteristic elemental peaks.

-

Compare the atomic concentrations of the elements on the modified surface to the control.

-

Applications in Drug Development and Research

The ability to precisely control surface chemistry makes triethoxysilane functionalization invaluable in biomedical and pharmaceutical research.

-

Drug Delivery: The surfaces of nanocarriers, such as mesoporous silica nanoparticles (MSNs), can be modified with triethoxysilanes like APTES to introduce amine groups. These groups can be used to attach targeting ligands for cell-specific delivery or to create pH-responsive gates that release drugs in specific microenvironments, such as tumors.[1]

-

Biosensors and Diagnostics: Triethoxysilane chemistry provides a robust method for immobilizing biomolecules (e.g., antibodies, enzymes) onto sensor surfaces. This creates a stable and functional interface for bioreceptor attachment, enhancing the sensitivity and specificity of diagnostic devices.[1]

-

Biomaterials and Tissue Engineering: Surface modification is crucial for improving the biocompatibility of implants and tissue scaffolds. By introducing specific functional groups, cell adhesion, proliferation, and differentiation can be precisely controlled, leading to better integration of the biomaterial with surrounding tissue.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics of (3-aminopropyl)triethoxylsilane (APTES) silanization of superparamagnetic iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pure.tue.nl [pure.tue.nl]

- 12. bioforcenano.com [bioforcenano.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Azido-PEG5-triethoxysilane: Storage, Stability, and Applications

This technical guide provides comprehensive information on the storage, stability, and handling of this compound. It is designed to support researchers and professionals in the fields of drug development, materials science, and biotechnology in the effective use of this versatile chemical linker.

This compound is a heterobifunctional molecule that serves as a bridge between inorganic surfaces and biological molecules. Its structure comprises three key components: a triethoxysilane (B36694) group for covalent attachment to hydroxylated surfaces like silica (B1680970) and glass; a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and minimizes non-specific binding; and a terminal azide (B81097) group that allows for highly specific and efficient conjugation to alkyne-containing molecules via "click chemistry". These properties make it a valuable tool in the development of biosensors, functionalized nanoparticles, and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

Storage and Stability

Proper handling and storage are paramount to preserving the reactivity and integrity of this compound. The triethoxysilane moiety is sensitive to moisture, which can cause hydrolysis and polymerization.

Quantitative Stability Data

The following table summarizes the recommended storage conditions and known stability profiles for this compound in both its pure form and in solvent.

| Form | Storage Temperature | Recommended Shelf Life | Source |

| Pure (Neat Liquid) | -20°C | 3 years | [4] |

| In Solvent (e.g., DMSO) | -80°C | 6 months | [5] |

| In Solvent (e.g., DMSO) | -20°C | 1 month | [5] |

General Recommendations

-

Pure Compound: Store the neat liquid at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. To prevent moisture contamination, it is advisable to aliquot the compound into smaller, single-use vials.

-

Solutions: Prepare solutions using anhydrous solvents such as DMSO, DMF, or DCM.[1] For long-term storage, -80°C is recommended.[5] For short-term storage, -20°C is acceptable.[5] Avoid repeated freeze-thaw cycles. Due to the hygroscopic nature of DMSO, ensure it is newly opened or properly dried before use.[5]

Experimental Protocols and Applications

This compound is primarily used for surface functionalization and as a linker in bioconjugation and PROTAC synthesis.

Detailed Protocol: Surface Functionalization of Emulsion Droplets

This protocol provides a method for modifying the surface of emulsion droplets with azide groups, preparing them for subsequent "click" reactions. This procedure is adapted from a peer-reviewed research article in PNAS.[6][7]

Objective: To covalently attach this compound to the surface of pre-formed droplets to introduce azide functionalities.

Materials:

-

Cleaned emulsion droplets

-

This compound

-

Ammonia solution (1% v/v)

-

Sodium dodecyl sulfate (B86663) (SDS) solution (5 mM)

-

Centrifuge

-

DBCO (Dibenzocyclooctyne)-functionalized molecule for conjugation (e.g., DBCO-Cy3 or DBCO-Cy5)

Procedure:

-

Silanization: Incubate the cleaned droplets in a freshly prepared solution containing a small amount of this compound, 1% (v/v) ammonia, and 5 mM SDS.[6][7] The basic conditions promote the hydrolysis of the triethoxysilane group and its covalent condensation onto the droplet surface.

-

Washing: After incubation, wash the droplets thoroughly to remove any unreacted silane (B1218182) and reagents. This is typically achieved by repeated cycles of centrifugation and resuspension in a suitable buffer.[6][7]

-

Click Reaction: The now azide-functionalized droplets can be conjugated to a molecule of interest. For a copper-free approach (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC), incubate the droplets with a DBCO-functionalized molecule.[6][7]

-

Final Purification: Remove any excess unreacted DBCO-molecule by another series of centrifugation washes.[6][7] The droplets are now functionalized and ready for use in downstream applications.

Mandatory Visualizations

The following diagrams illustrate the key logical and experimental workflows involving this compound.

Caption: Recommended storage and handling workflow.

Caption: Surface functionalization and click chemistry workflow.

Caption: Conceptual pathway for PROTAC synthesis using the linker.

References

- 1. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 2. Azide | BroadPharm [broadpharm.com]

- 3. Silane PEG, PEGylation Silane Reagents - Silane Linker | AxisPharm [axispharm.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pnas.org [pnas.org]

- 7. DNA self-organization controls valence in programmable colloid design - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Functionalization of Glass Slides with Azido-PEG5-triethoxysilane

Introduction

The functionalization of surfaces with polyethylene (B3416737) glycol (PEG) linkers is a cornerstone of modern biotechnology, crucial for creating biocompatible and bio-inert surfaces that minimize non-specific protein adsorption. The protocol detailed below describes the covalent attachment of Azido-PEG5-triethoxysilane to glass microscope slides. This process leverages a triethoxysilane (B36694) group for robust covalent bonding to the hydroxyl-rich glass surface and presents a terminal azide (B81097) (N₃) group. The azide moiety is a versatile chemical handle for "click chemistry," such as the highly efficient and bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1] This enables the straightforward and specific immobilization of alkyne-modified biomolecules, making these functionalized slides an ideal platform for developing microarrays, biosensors, and cell adhesion studies for researchers, scientists, and drug development professionals.

Principle of the Reaction

The functionalization process occurs in two primary stages. First, the glass surface is meticulously cleaned and activated to maximize the density of surface silanol (B1196071) (Si-OH) groups. Second, the this compound is hydrolyzed and subsequently condensed onto the activated glass surface. The triethoxysilane end of the molecule reacts with the surface silanol groups to form stable, covalent siloxane (Si-O-Si) bonds. Following rinsing and curing, a uniform monolayer with outward-facing azide groups is formed, ready for subsequent bioconjugation.

Caption: Chemical pathway for glass slide functionalization.

Experimental Protocols

This section provides a detailed methodology for the functionalization of glass slides. It is critical to perform these steps in a clean, dust-free environment to prevent surface contamination.

Materials and Equipment

-

Glass microscope slides

-

This compound

-

Anhydrous Toluene (B28343) (or Ethanol)

-

Acetone (B3395972), HPLC grade

-

Isopropanol (B130326), HPLC grade

-

Sulfuric Acid (H₂SO₄), concentrated

-

Hydrogen Peroxide (H₂O₂), 30% solution

-

Deionized (DI) water (18 MΩ·cm)

-

Staining jars or glass slide racks and beakers

-

Sonicator

-

Oven or hot plate

-

Nitrogen gas stream

-

Fume hood

-

Appropriate Personal Protective Equipment (PPE): face shield, acid-resistant gloves, lab coat

Protocol 1: Glass Slide Cleaning and Activation (Piranha Solution)

A pristine and hydrophilic glass surface is paramount for achieving uniform silanization.

CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care inside a certified fume hood using appropriate PPE. Always add the peroxide to the acid slowly.

-

Place glass slides into a glass slide rack.

-

Submerge the rack in a beaker of acetone and sonicate for 15 minutes to remove organic residues.

-

Transfer the rack to a beaker of isopropanol and sonicate for another 15 minutes.

-

Rinse the slides thoroughly with DI water.[2]

-

In a designated glass beaker inside a fume hood, prepare the Piranha solution by slowly and carefully adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄.

-

Immerse the slide rack into the freshly prepared Piranha solution for 30-60 minutes.[1][3] The solution should be warm from the exothermic reaction.

-

Carefully remove the slide rack and rinse the slides extensively with DI water.

-

Dry the slides under a stream of high-purity nitrogen gas.

-

To ensure complete removal of water, place the slides in an oven at 110°C for at least 30 minutes immediately before silanization.[3] The slides should be completely hydrophilic at this stage.

Protocol 2: Silanization with this compound

This procedure should be performed immediately after cleaning and drying to prevent re-contamination of the activated surface.

-

Inside a fume hood, prepare a 1% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass container.

-

Immerse the cleaned, dried, and still-warm glass slides into the silanization solution. Ensure the slides are fully submerged.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.[1]

-

Remove the slides from the silanization solution and rinse them by dipping them sequentially into two separate containers of fresh anhydrous toluene to remove unbound silane.

-

Rinse the slides with absolute ethanol.

-

Dry the slides under a stream of nitrogen gas.

-

Cure the slides in an oven at 100-110°C for 30-60 minutes to promote the formation of a stable covalent siloxane network on the surface.[1][3]

-

After cooling, store the functionalized slides in a desiccator or under an inert atmosphere until use.

Caption: Workflow for glass slide functionalization.

Data Presentation and Characterization

Successful functionalization can be verified by several surface analysis techniques. While specific data for this compound is not widely published, the expected outcomes based on similar silane coatings are summarized below.

| Parameter | Pre-Functionalization (Cleaned Glass) | Post-Functionalization (Azido-PEG5-Silane) | Technique | Purpose |

| Water Contact Angle | < 10° (Highly Hydrophilic) | Increased Angle (e.g., 30-60°) | Goniometry | To confirm the change in surface hydrophobicity due to the presence of the PEG-silane layer.[1] |

| Nitrogen (N 1s) Peak | Absent | Present | X-ray Photoelectron Spec. (XPS) | To confirm the presence of the azide (-N₃) group on the surface. |

| Silicon (Si 2p) Peak | Present (from glass substrate) | Peak broadens or shifts slightly | X-ray Photoelectron Spec. (XPS) | To confirm the formation of the siloxane (Si-O-Si) layer.[2] |

| Carbon (C 1s) Peak | Minimal (adventitious carbon) | Significant increase | X-ray Photoelectron Spec. (XPS) | To confirm the presence of the organic PEG chain on the surface.[2] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Patchy or Non-uniform Coating | 1. Inadequate cleaning or activation. 2. Moisture contamination in silane solution or on the glass surface. | 1. Ensure rigorous adherence to the cleaning protocol. Use freshly prepared Piranha solution. The surface must be completely hydrophilic (water sheets off) before drying. 2. Use anhydrous solvents for the silanization step. Ensure slides are completely dry (baked) before immersion in the silane solution. |

| Low Biomolecule Immobilization | 1. Incomplete silanization. 2. Degradation of the azide group. | 1. Verify successful functionalization using contact angle or XPS. Increase silanization time or concentration if necessary. 2. Store functionalized slides properly in a desiccator, away from light and moisture. Use slides promptly after functionalization. |

| High Non-specific Binding | 1. Silane polymerization in solution leading to aggregate deposition. 2. Incomplete monolayer formation. | 1. Prepare the silane solution immediately before use. 2. Ensure complete submersion and gentle agitation during the silanization step to promote a uniform monolayer. |

References

Step-by-Step Guide to Silanization of Silicon Wafers: Application Notes and Protocols

For researchers, scientists, and drug development professionals, the precise modification of silicon wafer surfaces is a critical step in a wide array of applications, including the development of biosensors, microfluidics, and platforms for cell adhesion studies. Silanization provides a robust method to functionalize these surfaces, allowing for the covalent immobilization of biomolecules and the controlled tuning of surface properties like wettability and chemical reactivity.[1]

This guide offers a detailed, step-by-step protocol for the silanization of silicon wafers, covering essential cleaning and activation procedures, as well as both solution-phase and vapor-phase deposition methods.

Chemical Principles of Silanization

Silanization is a chemical process that covalently bonds organofunctional silane (B1218182) molecules to a surface.[1] Silicon wafers possess a native thin layer of silicon dioxide (SiO₂), which presents hydroxyl (-OH) groups on its surface. These silanol (B1196071) groups are the reaction sites for silanization. The process typically involves the reaction of an alkoxysilane or chlorosilane with these surface hydroxyls, forming stable siloxane (Si-O-Si) bonds and releasing a byproduct such as alcohol or hydrochloric acid.[1][2] The choice of silane dictates the resulting surface functionality, which can range from hydrophobic alkyl chains to reactive amine or thiol groups for subsequent biomolecule conjugation.[1]

Experimental Workflow for Silanization

Caption: Experimental workflow for the silanization of silicon wafers.

Quantitative Data Summary

The effectiveness of silanization can be quantified by measuring changes in surface properties. The following table summarizes typical quantitative data for common silanization procedures.

| Silane | Deposition Method | Solvent | Concentration | Time | Temperature (°C) | Water Contact Angle (Post-Silanization) | Silane Layer Thickness (nm) |

| (3-Aminopropyl)triethoxysilane (APTES) | Solution-Phase | Toluene (B28343) | 1-2% (v/v) | 1-24 h | 25-90 | 50-70° | 0.7-1.5 |

| (3-Aminopropyl)dimethylethoxysilane (APDMES) | Solution-Phase | Toluene | 1% (v/v) | 10-60 min | 25 | ~60° | ~0.8 |

| Octadecyltrichlorosilane (OTS) | Solution-Phase | Toluene/Hexane | 1-5 mM | 1-12 h | 25 | >100° | ~2.5 |

| Perfluorooctyltrichlorosilane (FOTS) | Vapor-Phase | N/A | N/A | 10-30 min | 150 | >110° | ~1.5 |

| Dimethyldichlorosilane (DMDCS) | Vapor-Phase | N/A | N/A | 30 min | 25 | ~90° | Monolayer |

Note: The initial water contact angle of a cleaned, hydrophilic silicon wafer is typically <10°. The final values are dependent on the specific protocol and silane used.

Experimental Protocols

1. Wafer Cleaning and Hydroxylation (Mandatory First Step)

A pristine and well-hydroxylated silicon dioxide surface is paramount for successful silanization. The following are common cleaning protocols. Caution: Piranha and RCA solutions are extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE).

Protocol 1A: Piranha Cleaning

-

Prepare the Piranha solution by carefully adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3-7 parts of concentrated sulfuric acid (H₂SO₄). Warning: This solution is highly exothermic and reacts violently with organic materials.[3]

-

Immerse the silicon wafers in the Piranha solution for 30-60 minutes at 90-120°C.[3][4]

-

Remove the wafers and rinse them copiously with deionized (DI) water.[3]

-

Dry the wafers under a stream of high-purity nitrogen gas.[3]

Protocol 1B: RCA-1 Cleaning

-

Prepare the RCA-1 solution by mixing 5 parts DI water, 1 part 27% ammonium (B1175870) hydroxide (B78521) (NH₄OH), and 1 part 30% hydrogen peroxide (H₂O₂).[5][6]

-

Immerse the wafers in the heated solution for 10-15 minutes.[7][8]

-

Rinse the wafers thoroughly with DI water.[7]

-

Dry the wafers using a nitrogen gun or by spin drying.[8]

Protocol 1C: Solvent Cleaning

-

Place the wafers in a beaker with acetone (B3395972) and sonicate for 10-15 minutes.[5][7]

-

Transfer the wafers to a beaker with isopropyl alcohol (IPA) and sonicate for 10-15 minutes.[5]

-

Dry the wafers under a stream of nitrogen.[7]

2. Surface Activation (Optional but Recommended)

To ensure a high density of surface hydroxyl groups, an activation step can be performed.

-

Place the cleaned and dried wafers in a plasma cleaner or UV-Ozone cleaner.

-

Treat the wafers with oxygen plasma for 2-5 minutes.[4] This step not only cleans residual organic contaminants but also generates a fresh, reactive oxide layer with abundant silanol groups.

3. Silanization Procedures

Protocol 3A: Solution-Phase Deposition

This method is widely used due to its simplicity. It is crucial to perform this procedure in a low-humidity environment to prevent premature polymerization of the silane in solution.[9]

-

Prepare a 1-2% (v/v) solution of the desired alkoxysilane (e.g., APTES) in an anhydrous solvent such as toluene in a glove box or a desiccator to minimize exposure to atmospheric moisture.[3][10]

-

Immerse the cleaned and activated silicon wafers in the silane solution.[3]

-

Allow the reaction to proceed for 1 to 24 hours at room temperature or elevated temperatures (e.g., 70°C), depending on the silane and desired layer quality.[3][10][11]

-

Remove the wafers from the solution and rinse them sequentially with fresh toluene, ethanol, and DI water to remove any unbound silane.[3][9]

-

Dry the wafers under a stream of nitrogen.

-

Cure the silanized wafers in an oven at 110-150°C for 10-30 minutes to promote the formation of stable siloxane bonds.[9][12]

Protocol 3B: Vapor-Phase Deposition

Vapor-phase silanization often results in a more uniform monolayer as it minimizes the polymerization of silanes in solution.[9][13]

-

Place the cleaned and activated wafers in a vacuum desiccator or a specialized vapor deposition chamber.[12]

-

Place a small, open container (e.g., an aluminum foil cap) with a few drops of the silanizing agent (e.g., a chlorosilane like perfluorooctyltrichlorosilane) inside the desiccator, ensuring it is not in direct contact with the wafers.[12]

-

Evacuate the desiccator to a low pressure.[12]

-

Allow the silanization to proceed for 10-30 minutes.[12] For some protocols, the chamber might be heated to facilitate the process.[14]

-

Vent the chamber with an inert gas (e.g., nitrogen or argon).

-

Remove the wafers and rinse them with an appropriate solvent (e.g., acetone or toluene) to remove any physisorbed silane molecules.[3]

-

Dry the wafers under a nitrogen stream.

-

Cure the wafers on a hotplate or in an oven at 110-150°C for 10-15 minutes.[12]

Signaling Pathway of Silanization

Caption: Mechanism of silanization on a silicon wafer surface.

References

- 1. benchchem.com [benchchem.com]

- 2. Silanization - Wikipedia [en.wikipedia.org]

- 3. surfmods.jp [surfmods.jp]

- 4. benchchem.com [benchchem.com]

- 5. inrf.uci.edu [inrf.uci.edu]

- 6. Cleaning Silicon Wafers Process [waferworld.com]

- 7. Silicon Wafer Cleaning | Shin-Etsu MicroSi [microsi.com]

- 8. universitywafer.com [universitywafer.com]

- 9. Silanization of silicon and mica - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bioforcenano.com [bioforcenano.com]

- 12. hms.harvard.edu [hms.harvard.edu]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

Revolutionizing Nanoparticle Functionality: A Guide to Surface Modification using Azido-PEG5-triethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise engineering of nanoparticle surfaces is paramount in the development of advanced drug delivery systems, diagnostics, and targeted therapies. Azido-PEG5-triethoxysilane has emerged as a critical surface modification reagent, offering a versatile platform for the covalent attachment of a wide array of molecules through "click chemistry." This bifunctional linker provides a stable anchor to inorganic nanoparticles via its triethoxysilane (B36694) group, while the polyethylene (B3416737) glycol (PEG) spacer enhances biocompatibility and reduces non-specific protein adsorption. The terminal azide (B81097) group serves as a reactive handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling the conjugation of targeting ligands, therapeutic agents, and imaging probes.

This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles with this compound and subsequent bio-conjugation.

Data Presentation

The successful modification of nanoparticles with this compound and the subsequent conjugation of a therapeutic agent can be monitored by a variety of analytical techniques. The following tables summarize representative quantitative data obtained at each stage of the process.

Table 1: Physicochemical Characterization of Nanoparticles

| Nanoparticle Stage | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Bare Silica (B1680970) Nanoparticles | 105 ± 2 | 0.15 | -25.6 ± 1.2 |

| Azido-PEG5-Silane Modified Nanoparticles | 125 ± 3 | 0.18 | -18.3 ± 1.5 |

| Drug-Conjugated Nanoparticles | 140 ± 4 | 0.21 | -15.1 ± 1.8 |

Table 2: Surface Composition Analysis by X-ray Photoelectron Spectroscopy (XPS)

| Element | Bare Silica Nanoparticles (Atomic %) | Azido-PEG5-Silane Modified Nanoparticles (Atomic %) |

| O 1s | 55.2 | 48.5 |

| Si 2p | 44.8 | 35.1 |

| C 1s | - | 12.3 |

| N 1s | - | 4.1 |

Table 3: Drug Loading and Release Characteristics

| Parameter | Value |

| Drug Loading Capacity (µg drug/mg NP) | 85 |

| Drug Encapsulation Efficiency (%) | 78% |

| Cumulative Drug Release at 24h (pH 5.5) | 65% |

| Cumulative Drug Release at 24h (pH 7.4) | 25% |

Experimental Protocols

Protocol 1: Surface Modification of Silica Nanoparticles with this compound

This protocol details the covalent attachment of this compound to the surface of silica nanoparticles.

Materials:

-

Silica Nanoparticles (SNPs)

-

This compound

-

Anhydrous Ethanol (B145695)

-

Ammonium (B1175870) Hydroxide (B78521) (28-30%)

-

Deionized (DI) Water

-

Round-bottom flask

-

Magnetic stirrer

-

Centrifuge

Procedure:

-

Nanoparticle Dispersion: Disperse 100 mg of silica nanoparticles in 50 mL of anhydrous ethanol in a round-bottom flask. Sonicate for 15 minutes to ensure a homogenous suspension.

-

Hydrolysis of Silane (B1218182): In a separate vial, add 100 µL of this compound to 10 mL of a 95:5 (v/v) ethanol/water solution. Add 50 µL of ammonium hydroxide and stir for 1 hour at room temperature to pre-hydrolyze the triethoxysilane groups.

-

Silanization Reaction: Add the hydrolyzed this compound solution dropwise to the silica nanoparticle suspension while stirring.

-

Reaction Incubation: Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.

-

Washing: Collect the functionalized nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes). Discard the supernatant.

-

Purification: Resuspend the nanoparticle pellet in 50 mL of ethanol and centrifuge again. Repeat this washing step three times to remove unreacted silane and byproducts.

-

Final Dispersion: Resuspend the final Azido-PEG5-silane modified nanoparticles in the desired solvent for storage or immediate use in the next step.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Drug Conjugation

This protocol describes the conjugation of an alkyne-modified drug to the azide-functionalized nanoparticles.

Materials:

-

Azido-PEG5-silane Modified Nanoparticles (from Protocol 1)

-

Alkyne-modified drug

-

Copper(II) Sulfate (CuSO4)

-

Sodium Ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Reaction vials

-

Nitrogen or Argon gas

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mg/mL stock solution of Azido-PEG5-silane modified nanoparticles in PBS.

-

Prepare a 10 mM stock solution of the alkyne-modified drug in a suitable solvent (e.g., DMSO or water).

-

Prepare a 50 mM stock solution of CuSO4 in DI water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in DI water.

-

Prepare a 50 mM stock solution of THPTA ligand in DI water.

-

-

Reaction Setup: In a reaction vial, combine:

-

1 mL of the Azido-PEG5-silane modified nanoparticle suspension.

-

A 5-10 molar excess of the alkyne-modified drug solution.

-

A volume of THPTA stock solution to achieve a final concentration of 1 mM.

-

-

Catalyst Addition:

-

Add a volume of the CuSO4 stock solution to achieve a final concentration of 0.5 mM.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

-

Initiate the reaction by adding a volume of the fresh sodium ascorbate stock solution to achieve a final concentration of 5 mM.

-

-

Reaction Incubation: Protect the reaction from light and allow it to proceed for 4-12 hours at room temperature with gentle mixing.

-

Purification:

-

Purify the drug-conjugated nanoparticles by repeated centrifugation and resuspension in PBS to remove excess reagents and unreacted drug. Dialysis can also be an effective purification method.

-

Resuspend the final purified drug-conjugated nanoparticles in a suitable buffer for storage and further characterization.

-

Mandatory Visualization

Revolutionizing Surface Engineering: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Advanced Applications

Application Notes & Protocols

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a cornerstone of "click chemistry," offering a powerful and versatile method for the precise functionalization of surfaces.[1][2] This bio-orthogonal reaction, known for its high efficiency, selectivity, and mild reaction conditions, enables the stable covalent immobilization of a wide array of molecules, including biomolecules, polymers, and fluorescent dyes, onto various substrates.[3][4][5] Its applications are particularly significant in drug development, diagnostics, and materials science, where tailored surface properties are paramount.[6][7]

The CuAAC reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species.[3] This reaction boasts an accelerated rate of up to 10⁸ times that of the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[3][8] The catalytic cycle is initiated by the in-situ reduction of a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), to the active Cu(I) species using a reducing agent like sodium ascorbate.[3][9]

Key Applications in Research and Drug Development:

-

Biomaterial Engineering: Covalently immobilizing peptides, proteins, and enzymes onto surfaces to enhance biocompatibility, direct cell adhesion, and create advanced biosensors.[5]

-

Drug Delivery: Functionalizing nanoparticles and other drug delivery vehicles with targeting ligands to achieve site-specific drug action.[6][10]

-

Diagnostics: Developing highly sensitive diagnostic arrays and biosensors through the controlled attachment of capture probes.

-

Materials Science: Modifying the physicochemical properties of surfaces, such as hydrophobicity and reactivity, for a wide range of applications.[6]

Quantitative Data Summary

The efficiency of CuAAC on modified surfaces can be quantified by various analytical techniques. The following table summarizes key quantitative data from representative studies.

| Parameter | Value | Experimental Context | Analytical Method | Reference |

| Reaction Time | 1 - 4 hours | CuAAC on alkyne-functionalized substrates at room temperature. | - | [1] |

| 2 hours | CuAAC reaction on a self-assembled monolayer (SAM). | Cyclic Voltammetry (CV) | [8] | |

| 1 - 12 hours | General solution-phase CuAAC for small molecule synthesis. | TLC or LC-MS | [3] | |

| Surface Coverage | ~60% of CuAAC | RuAAC-catalyzed reaction (72 h) compared to CuAAC (2 h). | Cyclic Voltammetry (CV) | [8] |

| Conjugation Efficiency | 70-80% | Conjugation of IM9scFv protein to the surface of Virus-Like Particles (VLPs). | - | [11] |

| >95% | CuAAC between functionalized azide and alkyne peptides. | - | [12] | |

| Intracellular Reaction Yield | 13.2-14.9% | Intracellular CuAAC in OVCAR5 cells with ligand 3 after NEM treatment. | - | [13] |

| 0.8% | Intracellular CuAAC in OVCAR5 cells with ligand 3 without NEM treatment. | - | [13] |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key processes involved in surface modification using CuAAC.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 10. irjweb.com [irjweb.com]

- 11. Surface Functionalization of Virus-Like Particles by Direct Conjugation Using Azide–Alkyne Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]

- 13. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO Reagents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) utilizing Dibenzocyclooctyne (DBCO) reagents. It includes comprehensive application notes, structured quantitative data, and detailed experimental protocols for various bioconjugation and labeling applications. The content is designed to guide researchers, scientists, and drug development professionals in the successful implementation of this powerful copper-free click chemistry technique.

Introduction to SPAAC with DBCO Reagents

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal reaction that enables the covalent ligation of two molecules in a biological environment without interfering with native cellular processes.[1][2][][] The reaction occurs between a strained cyclooctyne, such as DBCO, and an azide-functionalized molecule to form a stable triazole linkage.[5][6][7] A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications in live cells and in vivo.[1][][5][6][7][8]

DBCO reagents are widely used in SPAAC due to their high reactivity, specificity, and stability.[][5][9] The inherent ring strain in the DBCO molecule drives the reaction forward, leading to fast and efficient conjugation under mild, physiological conditions.[][10] This makes DBCO-mediated SPAAC a versatile tool for a wide range of applications, including protein labeling, antibody-drug conjugate (ADC) development, live-cell imaging, and surface immobilization.[1][9][11][12]

Key Features of DBCO-Mediated SPAAC:

-

Biocompatibility: The absence of a copper catalyst makes it suitable for in vivo applications.[][5][6]

-

High Specificity: DBCO reacts selectively with azides, minimizing off-target reactions with other functional groups found in biological systems.[][5]

-

Favorable Kinetics: The reaction proceeds efficiently at low concentrations and physiological temperatures.[][8]

-

Stability: Both DBCO and azide (B81097) functional groups are stable in aqueous environments.[5][6]

-

Traceable Reaction: The consumption of DBCO can be monitored by UV-Vis spectroscopy, as it has a characteristic absorbance around 310 nm which disappears upon reaction with an azide.[5][6][13]

Quantitative Data Summary

The efficiency of SPAAC reactions with DBCO reagents can be influenced by several factors, including the choice of buffer, pH, temperature, and the specific structure of the reactants. The following tables summarize key quantitative data to aid in experimental design and optimization.

Table 1: Second-Order Rate Constants for SPAAC Reactions with DBCO Derivatives

| DBCO Construct | Azide Reactant | Buffer (pH) | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (7) | 25 | 0.32–0.85[13][14] |

| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7) | 25 | 0.55–1.22[13][14] |

| Sulfo DBCO-amine | 3-azido-L-alanine | PBS (7) | 25 | Not Specified |

| DBCO-Trastuzumab | Model Azides | HEPES & PBS | Not Specified | Slower than Sulfo DBCO-amine[13][15] |

| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | Not Specified | 0.18 - 0.37[14] |

| DBCO | Benzyl Azide | Not Specified | Not Specified | ~0.6 - 1.0[16] |

Note: Reaction rates can vary depending on the specific experimental conditions, including the solvent and the precise structures of the DBCO and azide derivatives used.[16] The inclusion of a PEG linker between the DBCO moiety and the biomolecule can increase reaction rates by reducing steric hindrance.[14][15]

Table 2: Typical Reagent Concentrations and Reaction Conditions for Bioconjugation

| Application | Biomolecule | DBCO Reagent | Azide Reagent | Molar Excess (DBCO:Azide or Azide:DBCO) | Reaction Time | Temperature |

| Antibody Labeling | Antibody (1-10 mg/mL) | DBCO-NHS ester | Azide-modified oligo/dye | 20-30 fold (DBCO-NHS to Ab) | 60 min (activation) | Room Temp |